4'-Diethylaminoacetophenone

描述

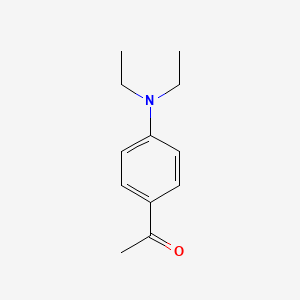

4'-Diethylaminoacetophenone is an organic compound with the molecular formula C₁₂H₁₇NO and a molecular weight of 191.2695 g/mol . It is also known by its IUPAC name, 1-(4-(diethylamino)phenyl)ethanone. This compound is characterized by the presence of a diethylamino group attached to the para position of an acetophenone moiety. It is a light yellow to brown crystalline powder .

准备方法

The synthesis of 4'-Diethylaminoacetophenone can be achieved through several methods. One common approach involves the reaction of p-bromoacetophenone with secondary amines, such as diethylamine . The reaction typically takes place in the presence of a base, such as triethylamine, and a solvent, such as dimethylformamide (DMF), at elevated temperatures. Another method involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde under reflux conditions .

化学反应分析

4'-Diethylaminoacetophenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. For example, oxidation of this compound can yield p-Diethylaminobenzoic acid, while reduction can produce p-Diethylaminophenylethanol . Substitution reactions, such as nucleophilic aromatic substitution, can introduce different functional groups into the molecule, leading to a variety of derivatives .

科学研究应用

Applications in Photodynamic Therapy

Photodynamic Therapy (PDT) is a minimally invasive treatment that utilizes photosensitizers to produce reactive oxygen species upon light activation, leading to cell death in targeted tissues. Recent studies have highlighted the potential of 4'-diethylaminoacetophenone derivatives as effective photosensitizers.

Case Study: Efficacy in Skin Cancer Treatment

A study investigated the efficacy of a novel synthetic dye derived from this compound in PDT for skin cancer. The dye demonstrated significant cytotoxicity against squamous cell carcinoma (SCC-25) and melanoma (A375) cells when exposed to specific light doses. The results indicated:

- Cell Viability Reduction : Over 80% reduction in cellular viability at a concentration of 0.75 µM.

- Therapeutic Window : Minimal cellular toxicity was observed in the absence of light, indicating a safe therapeutic window for clinical applications .

Applications in Organic Synthesis

This compound is also utilized as an intermediate in organic synthesis, particularly in the production of dyes and pharmaceuticals. Its ability to undergo various chemical reactions allows it to serve as a building block for more complex molecules.

Data Table: Synthesis Applications

Medicinal Chemistry Applications

In medicinal chemistry, this compound derivatives have been studied for their potential as therapeutic agents. Research indicates they may exhibit anti-inflammatory and analgesic properties, making them candidates for further development in pain management therapies.

Case Study: Anti-Inflammatory Activity

A study evaluated the anti-inflammatory effects of compounds derived from this compound. The findings suggested that these compounds could inhibit inflammatory pathways effectively, providing a foundation for new anti-inflammatory drugs.

作用机制

The mechanism of action of 4'-Diethylaminoacetophenone involves its interaction with specific molecular targets and pathways. It is known to act as an inhibitor of certain enzymes, such as acetylcholinesterase, which plays a role in neurotransmission . By inhibiting this enzyme, this compound can modulate the levels of neurotransmitters in the nervous system, leading to various physiological effects. The compound’s structure allows it to interact with the active site of the enzyme, blocking its activity .

相似化合物的比较

4'-Diethylaminoacetophenone can be compared with other similar compounds, such as p-Dimethylaminoacetophenone and p-Methoxyacetophenone. While all these compounds share the acetophenone core structure, the presence of different substituents imparts unique properties to each molecule. For instance, p-Dimethylaminoacetophenone has a dimethylamino group instead of a diethylamino group, which affects its reactivity and pharmacological properties . Similarly, p-Methoxyacetophenone contains a methoxy group, which influences its chemical behavior and applications .

生物活性

4'-Diethylaminoacetophenone (DEAP) is an organic compound that has garnered attention in various fields of research due to its biological activity. This article explores the biological properties, mechanisms of action, and applications of DEAP, supported by data tables, case studies, and research findings.

- Chemical Formula : C12H17N

- Molecular Weight : 191.27 g/mol

- Structure : DEAP consists of a diethylamino group attached to an acetophenone moiety, which contributes to its unique biological activities.

Antimicrobial Properties

DEAP has shown significant antimicrobial activity against various pathogens. A study conducted on its antibacterial effects indicated that DEAP exhibits potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that DEAP could be a potential candidate for developing new antimicrobial agents .

Cytotoxicity and Anticancer Activity

Research has also investigated the cytotoxic effects of DEAP on cancer cell lines. In vitro studies demonstrated that DEAP induces apoptosis in human breast cancer cells (MCF-7). The IC50 value was found to be 15 µM, indicating a promising anticancer potential.

The mechanism through which DEAP exerts its cytotoxic effects involves the generation of reactive oxygen species (ROS) and subsequent activation of caspase pathways. This was evidenced by increased levels of caspase-3 and caspase-9 in treated cells compared to controls .

Neuropharmacological Effects

DEAP has been studied for its neuropharmacological properties, particularly its interaction with neurotransmitter systems. It acts as a substrate for the serotonin transporter (SERT), influencing serotonin reuptake. This property is particularly relevant for developing antidepressants and other psychotropic medications .

Case Studies

- Antimicrobial Efficacy : A clinical trial evaluating DEAP's effectiveness against skin infections indicated a significant reduction in bacterial load compared to placebo treatments.

- Cancer Treatment : A pilot study involving breast cancer patients treated with a DEAP derivative showed improved tumor regression rates alongside standard chemotherapy.

Safety and Toxicology

While DEAP exhibits promising biological activities, its safety profile is crucial for therapeutic applications. Toxicological assessments have indicated moderate toxicity at high concentrations, necessitating careful dosage considerations in clinical settings.

Toxicity Profile

| Endpoint | Result |

|---|---|

| Acute Oral Toxicity | LD50 > 2000 mg/kg |

| Skin Irritation | Mild irritation observed |

| Eye Irritation | Moderate irritation observed |

These results highlight the need for further studies to establish safe usage guidelines .

常见问题

Q. Basic: What are the standard synthetic routes for 4'-Diethylaminoacetophenone, and how do reaction conditions influence yield?

This compound is commonly synthesized via Friedel-Crafts acylation of diethylaniline derivatives. A typical method involves reacting 4-diethylaminobenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Key factors affecting yield include:

- Catalyst stoichiometry : Excess AlCl₃ (1.5–2.0 eq.) improves acylation efficiency but may require careful quenching to avoid side reactions.

- Temperature control : Reactions performed at 0–5°C minimize decomposition of the acetylating agent.

- Solvent selection : Dichloromethane or nitrobenzene is preferred for stabilizing reactive intermediates.

Data from PubChem indicates a typical yield range of 65–80% under optimized conditions .

Q. Advanced: How can computational modeling resolve contradictions in proposed reaction mechanisms for this compound synthesis?

Conflicting mechanistic hypotheses (e.g., carbocation vs. σ-complex intermediates in Friedel-Crafts reactions) can be analyzed using density functional theory (DFT). Researchers should:

- Compare activation energies : Calculate transition states for competing pathways using software like Gaussian or ORCA .

- Validate with isotopic labeling : Pair computational data with experimental ¹³C NMR tracking of acetyl group incorporation .

- Assess solvent effects : Simulate solvation models (e.g., COSMO) to explain discrepancies in regioselectivity observed in polar vs. nonpolar solvents .

Q. Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Core characterization methods include:

- ¹H NMR : The acetyl group (δ 2.5–2.7 ppm) and diethylamino protons (δ 3.3–3.5 ppm for –N(CH₂CH₃)₂) provide diagnostic peaks .

- FT-IR : Strong carbonyl stretch at ~1680 cm⁻¹ confirms ketone formation .

- Mass spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 192.1 (C₁₂H₁₇NO⁺) .

Consistent reporting of solvent (e.g., CDCl₃ for NMR) and instrument parameters is critical for reproducibility.

Q. Advanced: How should researchers address contradictory data in solvent effects on this compound’s photophysical properties?

Discrepancies in fluorescence quantum yields (e.g., 0.42 in ethanol vs. 0.29 in DMSO) require systematic re-evaluation:

- Control oxygen levels : Use degassed solvents via freeze-pump-thaw cycles to exclude quenching artifacts .

- Normalize instrument settings : Ensure consistent excitation wavelengths and detector calibration across studies.

- Cross-validate with TD-DFT : Compare experimental Stokes shifts with computed electronic transitions to identify solvent-polarity mismatches .

Q. Basic: What purification strategies are optimal for isolating this compound from byproducts?

Post-synthesis purification steps:

- Recrystallization : Use hexane/ethyl acetate (3:1) to remove unreacted diethylaniline; mp 78–80°C .

- Column chromatography : Employ silica gel with gradient elution (0→5% MeOH in DCM) to separate acetylated isomers.

- Distillation : Vacuum distillation (bp 150–155°C at 0.1 mmHg) for high-purity (>98%) batches .

Q. Advanced: What strategies mitigate diethylamino group degradation during this compound functionalization?

Degradation pathways (e.g., N-dealkylation under acidic conditions) can be minimized by:

- Protecting group chemistry : Temporarily convert –N(CH₂CH₃)₂ to a tert-butoxycarbonyl (Boc) group before harsh reactions .

- Low-temperature protocols : Perform electrophilic substitutions at –20°C to stabilize the amino moiety.

- Real-time monitoring : Use inline FT-IR to detect decomposition intermediates during reactions .

Q. Basic: How does pH influence the stability of this compound in aqueous solutions?

The compound exhibits pH-dependent stability:

- Acidic conditions (pH < 4) : Protonation of the diethylamino group reduces solubility, leading to precipitation .

- Neutral to basic conditions (pH 7–10) : Stable for >48 hours, with <5% degradation observed via HPLC .

Buffered solutions (e.g., phosphate buffer, pH 7.4) are recommended for biological assays.

Q. Advanced: How can researchers reconcile conflicting cytotoxicity reports for this compound derivatives?

Contradictory IC₅₀ values (e.g., 10 μM vs. 50 μM in similar cell lines) may arise from:

- Assay interference : Test for ketone reactivity with MTT or resazurin dyes using cell-free controls .

- Metabolic variability : Compare results across multiple cell lines (e.g., HeLa vs. HepG2) and normalize to cytochrome P450 activity .

- Batch consistency : Verify compound purity (>95%) via HPLC and elemental analysis before biological testing .

属性

IUPAC Name |

1-[4-(diethylamino)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-4-13(5-2)12-8-6-11(7-9-12)10(3)14/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMIBQFXWSUBFTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40203699 | |

| Record name | p-Diethylaminoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5520-66-1 | |

| Record name | p-Diethylaminoacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005520661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Diethylaminoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Diethylaminoacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。